molecular formula C19H17N5O2 B1676085 PIK-Inhibitoren

PIK-Inhibitoren

Katalognummer: B1676085
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: RQPKSOWRJPRYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MDK34597: ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Phosphoinositid-3-Kinase p110 alpha bekannt ist. Diese Verbindung hat die Summenformel C19H17N5O2 und ein Molekulargewicht von 347,4. Sie wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um zelluläre Signalwege zu untersuchen, insbesondere solche, die Phosphoinositid-3-Kinase und die mTOR-Signalgebung (mammalian target of rapamycin) beinhalten .

Wissenschaftliche Forschungsanwendungen

Types of PIK-Inhibitors

Compound Name Target Isoform(s) Mechanism Clinical Application
PIK-75PI3K p110αSelective inhibitorAcute myeloid leukemia
PIK-108PI3Kβ/δNon-ATP competitive allosteric inhibitorCancer research
CopanlisibPan-PI3KInhibits multiple isoformsFollicular lymphoma
AlpelisibPI3KαSelective inhibitorBreast cancer
IdelalisibPI3KδSelective inhibitorChronic lymphocytic leukemia

Clinical Development and Case Studies

  • Copanlisib :
    • Approved for the treatment of follicular lymphoma.
    • Demonstrated significant efficacy in clinical trials when combined with rituximab .
  • Alpelisib :
    • Specifically approved for hormone receptor-positive breast cancer.
    • Its approval was based on clinical trials showing improved progression-free survival compared to standard therapies .
  • Pictilisib (GDC-0941) :
    • Developed through collaborative efforts at the Institute of Cancer Research.
    • Shows promise in treating various cancers, including breast and ovarian cancers, particularly when combined with other targeted therapies like fulvestrant .

Challenges and Limitations

Despite their potential, PIK-inhibitors face several challenges:

  • Toxicity : Many PIK-inhibitors are associated with severe adverse effects, including immune-mediated toxicities that can limit their clinical application .
  • Resistance Mechanisms : Tumors may develop resistance to PIK-inhibitors through various mechanisms, necessitating ongoing research into combination therapies and novel agents .

Wirkmechanismus

Target of Action

PIK-inhibitors primarily target the Phosphatidylinositol-3-kinase (PI3K) , a critical lipid kinase . PI3K has two subunits, catalytic and inhibitory . The gene that encodes the p110α catalytic subunit, PIK3CA, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Mode of Action

PIK-inhibitors interact with their targets by inhibiting the pathway both upstream and downstream of AKT . This results in a more efficient inhibition of the PI3K/Akt/mTOR signaling pathway . Some PIK-inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability compared to other PIK-inhibitors . This increased potency is mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is among the most frequently activated in human cancers . PIK-inhibitors affect this pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . Dysregulation of the PI3K/AKT/mTOR pathway contributes to the development of tumor and resistance to anticancer therapies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties can vary among different PIK-inhibitors, these compounds generally have enhanced efficacy, tolerability, pharmacokinetics, and pharmacodynamics . The clinical outcome of pi3k inhibitor-based treatments for solid tumors has been disappointing due to reasons such as drug resistance and lack of specificity .

Result of Action

The inhibition of PI3K signaling by PIK-inhibitors can result in both decreased cellular proliferation and increased cellular death . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of PIK-inhibitors can be influenced by various environmental factors. For instance, changes in the environment can shift the free energy landscape of PI3Kα, affecting the action of PIK-inhibitors . Furthermore, the presence of activating oncogenic mutations can affect the structural understanding of PI3Kα activation mechanism .

Biochemische Analyse

Biochemical Properties

PI3K inhibitors interact with various enzymes, proteins, and other biomolecules. The primary interaction is with the phosphoinositide 3-kinase enzymes, which are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . This interaction is crucial for the regulation of cell growth, motility, survival, metabolism, and angiogenesis .

Cellular Effects

Phosphoinositide 3-kinase inhibitors have significant effects on various types of cells and cellular processes. By inhibiting these enzymes, PI3K inhibitors cause cell death, inhibit the proliferation of malignant cells, and interfere with several signaling pathways . They also influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PI3K inhibitors involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . These inhibitors exert their effects at the molecular level by inhibiting the activity of the PI3K enzymes, thereby disrupting the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

The effects of PI3K inhibitors change over time in laboratory settings. For instance, PIK-24, a novel compound designed with phosphoinositide-3 kinase as a target, had potent anti-respiratory syncytial virus activity both in vitro and in vivo . PIK-24 significantly reduced viral entry into the host cell through blocking the late stage of the fusion process .

Dosage Effects in Animal Models

The effects of PI3K inhibitors vary with different dosages in animal models. For example, in the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils .

Metabolic Pathways

Phosphoinositide 3-kinase inhibitors are involved in the PI3K/AKT/mTOR pathway, which is a pathway involved in cell growth and survival . They interact with enzymes such as PI3K and AKT, and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MDK34597 umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsverfahren: Die industrielle Produktion von MDK34597 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise als kristalliner Feststoff mit einer Reinheit von ≥98% hergestellt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDK34597 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

MDK34597 ähnelt anderen Phosphoinositid-3-Kinase-Inhibitoren wie PI-103. es hat einzigartige Eigenschaften, die es von anderen unterscheiden:

Ähnliche Verbindungen:

Biologische Aktivität

Phosphatidylinositol 3-kinase (PI3K) inhibitors, commonly referred to as PIK-inhibitors, are a class of compounds that target the PI3K signaling pathway, which plays a critical role in cell growth, survival, and metabolism. The inhibition of this pathway has significant implications for cancer therapy, particularly in tumors characterized by aberrant PI3K signaling. This article explores the biological activity of PIK-inhibitors, supported by recent research findings, case studies, and data tables.

PIK-inhibitors primarily function by blocking the activity of PI3K enzymes, which are involved in the phosphorylation of inositol lipids. This inhibition leads to downstream effects on the AKT/mTOR signaling pathway, ultimately resulting in altered cellular responses such as apoptosis and cell cycle arrest. The specific mechanisms can vary depending on the isoform targeted:

  • Class I PI3K Inhibitors : These are ATP-competitive inhibitors that block PI3K activity. For instance, alpelisib selectively inhibits the p110α isoform and is used in treating HR-positive breast cancer.
  • Dual Inhibitors : These agents target both PI3K and mTOR, potentially providing enhanced therapeutic effects by simultaneously disrupting multiple points in the signaling pathway.

Research Findings

Recent studies have highlighted various aspects of PIK-inhibitor biological activity:

  • Selectivity and Potency :
    • SN32976 has been shown to selectively inhibit PI3Kα while sparing other isoforms like PI3Kδ, demonstrating a high level of selectivity with minimal off-target effects .
    • PITCOINs selectively inhibit PI3KC2α and have potential applications in treating conditions such as thrombosis and cancer by impairing endocytic membrane dynamics .
  • Compensatory Pathways :
    • In HER2-overexpressing breast cancer models, PI3K inhibition was found to activate compensatory ERK signaling pathways, leading to resistance against monotherapy with PIK-inhibitors . This suggests that combination therapies may enhance efficacy by preventing compensatory activation.
  • Clinical Trials and Efficacy :
    • A recent analysis of clinical trials indicated a preference for combination therapies involving PIK-inhibitors. Trials utilizing selective inhibitors showed higher rates of clinical activity compared to monotherapy approaches .
    • Data from over 600 clinical trials revealed that combination therapies involving PIK-inhibitors had a greater likelihood of being active compared to monotherapies .

Case Studies

Case Study 1: Alpelisib in Breast Cancer

  • Alpelisib has been evaluated in patients with HR-positive breast cancer harboring PIK3CA mutations. Clinical trials demonstrated improved progression-free survival when combined with fulvestrant compared to fulvestrant alone .

Case Study 2: Dual Inhibition Strategy

  • A study using patient-derived xenograft models showed that combining CDK4/6 inhibitors with PIK-inhibitors led to sustained tumor regressions and prevented resistance development compared to monotherapy .

Table 1: Summary of Selected PIK-Inhibitors and Their Characteristics

Inhibitor Target Isoform Selectivity Clinical Application Key Findings
Alpelisibp110αHighHR-positive breast cancerImproved survival rates in clinical trials
CopanlisibPan-PI3KModerateLymphoid malignanciesInduces apoptosis in sensitive cells
SN32976PI3KαHighVarious cancersSelectively inhibits without major off-target effects
PITCOINsPI3KC2αHighThrombosis, cancerImpairs endocytic dynamics

Eigenschaften

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPKSOWRJPRYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PIK-inhibitors
Reactant of Route 2
PIK-inhibitors
Reactant of Route 3
PIK-inhibitors
Reactant of Route 4
Reactant of Route 4
PIK-inhibitors
Reactant of Route 5
PIK-inhibitors
Reactant of Route 6
PIK-inhibitors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.